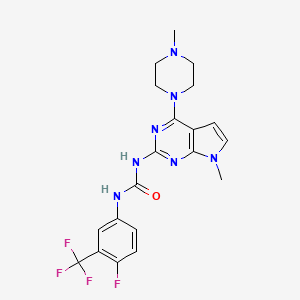
Me-Tet-PEG8-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG8-NHBoc involves the conjugation of a methyltetrazine group with an amino-octaethylene glycol chain, followed by the protection of the amino group with a tert-butoxycarbonyl group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG8-NHBoc primarily undergoes inverse electron demand Diels-Alder reactions with compounds containing trans-cyclooctene groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctene-containing compounds, carboxylic acids, activated esters.
Conditions: Mild temperatures, typically room temperature, and neutral pH conditions to maintain the stability of the polyethylene glycol chain and the tetrazine group
Major Products
The major products formed from these reactions are stable conjugates that retain the functional properties of both the methyltetrazine and the trans-cyclooctene groups. These conjugates are often used in the development of antibody-drug conjugates and other bioconjugates .
Scientific Research Applications
Me-Tet-PEG8-NHBoc is widely used in scientific research due to its versatility and efficiency in bioconjugation. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents
Mechanism of Action
Me-Tet-PEG8-NHBoc exerts its effects through the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with trans-cyclooctene-containing compounds to form stable conjugates. This reaction is highly specific and efficient, allowing for precise targeting and labeling of biomolecules. The polyethylene glycol chain enhances the solubility and stability of the compound, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-amino-polyethylene glycol-N-tert-butoxycarbonyl (Me-Tet-PEG-NHBoc)
- Methyltetrazine-amino-hexaethylene glycol-N-tert-butoxycarbonyl (Me-Tet-PEG6-NHBoc)
- Methyltetrazine-amino-tetraethylene glycol-N-tert-butoxycarbonyl (Me-Tet-PEG4-NHBoc)
Uniqueness
Me-Tet-PEG8-NHBoc is unique due to its eight polyethylene glycol units, which provide enhanced solubility and stability compared to shorter polyethylene glycol chains. This makes it particularly suitable for applications requiring high solubility and stability, such as in vivo imaging and targeted drug delivery .
Properties
Molecular Formula |
C34H56N6O11 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C34H56N6O11/c1-28-37-39-32(40-38-28)30-7-5-29(6-8-30)27-36-31(41)9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-35-33(42)51-34(2,3)4/h5-8H,9-27H2,1-4H3,(H,35,42)(H,36,41) |
InChI Key |
AJYYYJXHNDGCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


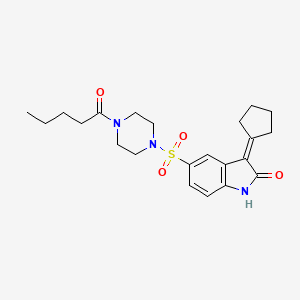
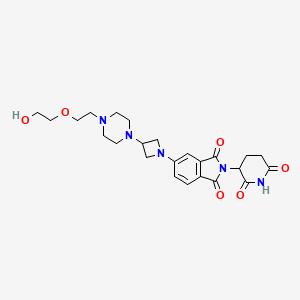


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)

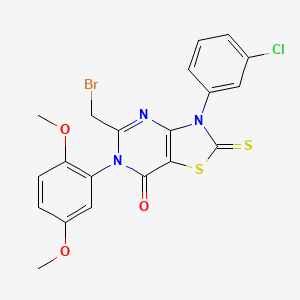
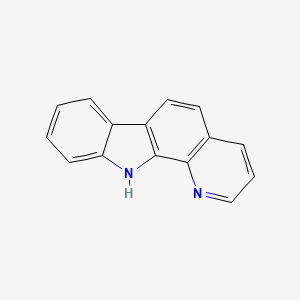

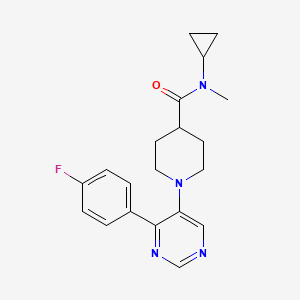
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
